molecular formula C20H22FNO3S B11117374 Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B11117374
M. Wt: 375.5 g/mol
InChI Key: IDSRHCNGDCOETC-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of cyclohexylcarbonyl chloride, 4-fluorophenylthiophene-3-carboxylic acid, and ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

    Thiophene-2-carboxylic acid: A simple thiophene derivative used as a precursor in various organic syntheses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclohexylcarbonyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H22FNO3S

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H22FNO3S/c1-2-25-20(24)17-16(13-8-10-15(21)11-9-13)12-26-19(17)22-18(23)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,22,23)

InChI Key

IDSRHCNGDCOETC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCCC3

Origin of Product

United States

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